Lipophilicity Shift: m-Tolyl Substituent Increases XLogP3 by 0.4–0.5 Log Units Relative to Phenyl and Pivaloyl Analogs
The target compound bears an m-tolylacetamide terminus that confers a computed XLogP3-AA of 3.8, compared with 3.4 for the unsubstituted phenylacetamide analog (CAS 897455-26-4) and 3.3 for the pivalamide analog (CAS 897455-56-0) [1][2][3]. This +0.4 to +0.5 log-unit increment is directly attributable to the meta-methyl group on the phenyl ring and is expected to translate into higher membrane partitioning and altered pharmacokinetic distribution [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.8 |
| Comparator Or Baseline | N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenylacetamide (CAS 897455-26-4): XLogP3-AA = 3.4; N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide (CAS 897455-56-0): XLogP3-AA = 3.3 |
| Quantified Difference | XLogP3 shift of +0.4 relative to phenyl analog; +0.5 relative to pivalamide analog |
| Conditions | PubChem-computed XLogP3-AA (XLogP3 3.0 algorithm), all values from a single authoritative database |
Why This Matters
Lipophilicity governs passive membrane permeability, plasma protein binding, and metabolic clearance; a half-log difference in XLogP3 can alter oral absorption and tissue distribution to a degree that is relevant for compound selection in medicinal chemistry campaigns.
- [1] PubChem Compound Summary CID 18575414. N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary CID 18575410. N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenylacetamide. National Center for Biotechnology Information. View Source
- [3] PubChem Compound Summary CID 18575419. N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide. National Center for Biotechnology Information. View Source
